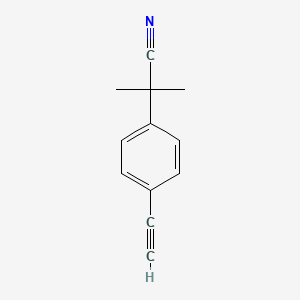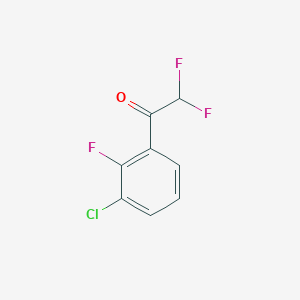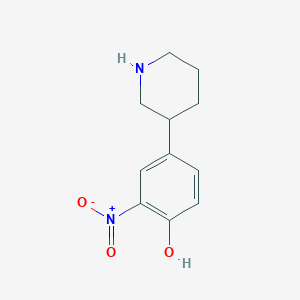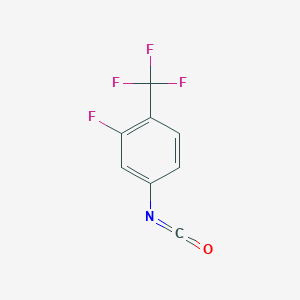
2-(2-(Trifluoromethyl)phenyl)azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-(Trifluoromethyl)phenyl)azetidine is a compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to the azetidine ring. Azetidines are known for their significant ring strain, making them highly reactive and valuable in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Trifluoromethyl)phenyl)azetidine can be achieved through several methods. One common approach involves the reaction of an oxazolidine derivative with trimethylsilyl cyanide (TMSCN) to form a diastereomeric mixture of azetidines. Subsequent hydrolysis with sodium hydroxide yields the desired azetidine compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic processes and continuous flow reactors can enhance the efficiency and scalability of the production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-(Trifluoromethyl)phenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azetidine oxides.
Reduction: Reduction reactions can convert the azetidine ring to more stable derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a variety of functionalized azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
2-(2-(Trifluoromethyl)phenyl)azetidine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(2-(Trifluoromethyl)phenyl)azetidine is primarily driven by its ring strain and the presence of the trifluoromethyl group. The ring strain facilitates various chemical transformations, while the trifluoromethyl group enhances the compound’s stability and reactivity. The compound can interact with molecular targets through covalent bonding or non-covalent interactions, influencing biological pathways and chemical processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenyl-2-(trifluoromethyl)azetidine: Similar structure but with a phenyl group instead of a substituted phenyl ring.
3-(2-(Trifluoromethyl)phenyl)azetidine hydrochloride: A hydrochloride salt form with similar reactivity.
Uniqueness
2-(2-(Trifluoromethyl)phenyl)azetidine stands out due to its specific substitution pattern, which imparts unique reactivity and stability compared to other azetidine derivatives. The presence of the trifluoromethyl group enhances its chemical properties, making it a valuable compound in various applications .
Eigenschaften
Molekularformel |
C10H10F3N |
|---|---|
Molekulargewicht |
201.19 g/mol |
IUPAC-Name |
2-[2-(trifluoromethyl)phenyl]azetidine |
InChI |
InChI=1S/C10H10F3N/c11-10(12,13)8-4-2-1-3-7(8)9-5-6-14-9/h1-4,9,14H,5-6H2 |
InChI-Schlüssel |
JMGKZLRIRRJYRU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC1C2=CC=CC=C2C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyrrolidinone, 4-benzo[b]thien-2-yl-](/img/structure/B13608766.png)




![2-{5,8-Dioxaspiro[3.5]nonan-6-yl}ethan-1-amine](/img/structure/B13608809.png)
![hexahydro-1'H-spiro[cyclopropane-1,3'-pyrrolo[1,2-a]pyrimidin]-4'-one](/img/structure/B13608815.png)
![tert-butyl N-[(4R)-7-bromo-3,4-dihydro-1H-2-benzothiopyran-4-yl]carbamate](/img/structure/B13608816.png)


